3'-Bromo-3-(3-chlorophenyl)propiophenone
Overview
Description
3’-Bromo-3-(3-chlorophenyl)propiophenone is an organic compound with the molecular formula C15H12BrClO. It is a derivative of propiophenone, featuring both bromine and chlorine substituents on the phenyl ring. This compound is utilized in various chemical syntheses and research applications due to its unique structural properties .
Mechanism of Action
Target of Action
It is known that this compound is used as a key intermediate in the synthesis of various drugs .
Mode of Action
It is known to undergo reactions at the benzylic position . This involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is used in the synthesis of various compounds, suggesting that it may play a role in multiple biochemical pathways .
Result of Action
It is known to be used in the synthesis of o-, m - and p - isomers of (±)-2- [3- (hydroxybenzoyl)phenyl] propanoic acid and 2- (methylamino)-1- (3-bromophenyl)propan-1-one .
Biochemical Analysis
Biochemical Properties
3’-Bromo-3-(3-chlorophenyl)propiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 3’-Bromo-3-(3-chlorophenyl)propiophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 3’-Bromo-3-(3-chlorophenyl)propiophenone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. One of the key mechanisms involves the binding to receptor sites on enzymes, altering their conformation and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3’-Bromo-3-(3-chlorophenyl)propiophenone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 3’-Bromo-3-(3-chlorophenyl)propiophenone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
3’-Bromo-3-(3-chlorophenyl)propiophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability .
Transport and Distribution
The transport and distribution of 3’-Bromo-3-(3-chlorophenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of 3’-Bromo-3-(3-chlorophenyl)propiophenone is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-3-(3-chlorophenyl)propiophenone typically involves the bromination and chlorination of propiophenone derivatives. One common method includes the Friedel-Crafts acylation of 3-chlorobenzoyl chloride with bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-3-(3-chlorophenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The propiophenone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in anhydrous conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenylpropiophenones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
3’-Bromo-3-(3-chlorophenyl)propiophenone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3’-Chloropropiophenone: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4’-Bromo-3-chloropropiophenone: Similar structure but with different positional isomers, affecting its reactivity and applications.
2-Bromo-3’-chloropropiophenone: Another positional isomer with distinct chemical properties
Uniqueness
3’-Bromo-3-(3-chlorophenyl)propiophenone is unique due to the specific positioning of the bromine and chlorine atoms, which influences its reactivity and suitability for various chemical syntheses. Its dual halogenation provides versatility in forming a wide range of derivatives through substitution reactions .
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(3-chlorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c16-13-5-2-4-12(10-13)15(18)8-7-11-3-1-6-14(17)9-11/h1-6,9-10H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFVVMBDCAMYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644424 | |
Record name | 1-(3-Bromophenyl)-3-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-53-3 | |
Record name | 1-Propanone, 1-(3-bromophenyl)-3-(3-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromophenyl)-3-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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